tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate typically involves multiple steps. One common method starts with the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position to yield an intermediate compound. This intermediate is then converted to its N-Boc derivative. The aldehyde group of the N-Boc derivative is reduced using sodium borohydride (NaBH4) in methanol to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) in carbon tetrachloride.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MnO2 can yield oxidized derivatives, while reduction with NaBH4 can produce reduced forms of the compound .
Scientific Research Applications
tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate can be compared with other indole derivatives, such as:
tert-Butyl 3-oxopyrrolidine-1-carboxylate: Similar in structure but with a pyrrolidine ring instead of an indole ring.
tert-Butyl 3-(3-methoxy-3-oxopropanoyl)-piperidine-1-carboxylate: Contains a piperidine ring and a similar methoxy-oxopropanoyl group.
The uniqueness of this compound lies in its specific indole structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 3-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)22-16(20)18-11-12(9-10-15(19)21-4)13-7-5-6-8-14(13)18/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMVLFKTUMKNRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698721 |
Source
|
Record name | tert-Butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20698721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388631-93-4 |
Source
|
Record name | tert-Butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20698721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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